3,4-Difluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVRYNJTGHAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356386 | |
| Record name | 3,4-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108966-71-8 | |
| Record name | 3,4-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3,4 Difluorobenzenesulfonamide
Established Synthetic Routes to 3,4-Difluorobenzenesulfonamide
The synthesis of this compound is primarily achieved through multi-step sequences starting from commercially available fluorinated benzene (B151609) compounds.
Routes via Fluorinated Benzene Derivatives
The most common precursor for the synthesis is 1,2-difluorobenzene (B135520). wikipedia.orgsigmaaldrich.com This starting material is strategic due to the orientation of the fluorine atoms, which directs subsequent electrophilic substitution to the desired positions. The synthesis begins with the introduction of a sulfonyl chloride group onto the aromatic ring.
A typical laboratory-scale synthesis involves the chlorosulfonation of 1,2-difluorobenzene. This reaction uses chlorosulfonic acid (ClSO₃H) to introduce the -SO₂Cl group at the position para to one fluorine atom and meta to the other, resulting in the formation of 3,4-difluorobenzenesulfonyl chloride. The reaction is typically performed at controlled temperatures to minimize side product formation.
Sulfonation and Amination Strategies
The two-step sulfonation and amination process is the cornerstone of this compound synthesis.
Sulfonation : The electrophilic substitution reaction, chlorosulfonation, places the sulfonyl chloride group onto the 1,2-difluorobenzene ring. This intermediate, 3,4-difluorobenzenesulfonyl chloride, is often not isolated but used directly in the next step.
Amination : The resulting 3,4-difluorobenzenesulfonyl chloride is then reacted with an ammonia (B1221849) source, such as concentrated ammonium (B1175870) hydroxide (B78521), to convert the sulfonyl chloride into the sulfonamide. nist.gov This nucleophilic substitution reaction at the sulfur atom is typically vigorous and yields the final product, this compound.
Interactive Table 1: Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 1,2-Difluorobenzene | Chlorosulfonic acid (ClSO₃H) | 3,4-Difluorobenzenesulfonyl chloride | Electrophilic Aromatic Substitution (Chlorosulfonation) |
| 2 | 3,4-Difluorobenzenesulfonyl chloride | Ammonium hydroxide (NH₄OH) | This compound | Nucleophilic Acyl Substitution (Amination) |
Derivatization Strategies for this compound Core
The this compound core offers multiple sites for chemical modification, primarily at the sulfonamide nitrogen and potentially at the aromatic ring through the displacement of fluorine atoms or via cross-coupling reactions if a halide is present.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group is nucleophilic and can undergo alkylation and acylation reactions to produce a diverse range of derivatives.
N-Alkylation : This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity for subsequent reaction. Green chemistry approaches have explored the use of reagents like propylene (B89431) carbonate as both a solvent and alkylating agent for N-alkylation under neat conditions. mdpi.com Catalytic methods using carboxylic acids and molecular hydrogen with ruthenium catalysts have also been developed for the N-alkylation of various amines and could be applicable to sulfonamides. csic.es
N-Acylation : This reaction introduces an acyl group to the sulfonamide nitrogen. It is typically achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. One-pot procedures involving reductive amination followed by N-acylation have been developed for other systems, highlighting advanced strategies for forming N-acyl bonds. sioc-journal.cn Electrochemical methods also offer a modern approach for N-acylation using carboxylic acids. rsc.org
Suzuki Coupling Reactions for Aryl/Heteroaryl Substitutions
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. wikipedia.org To utilize this reaction for derivatizing the this compound core, a bromo- or iodo-substituted version of the molecule is typically required as the coupling partner for an organoboron species. libretexts.org
The general scheme involves the reaction of an organohalide (or triflate) with a boronic acid or its ester in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org For instance, a hypothetical 5-bromo-3,4-difluorobenzenesulfonamide could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the aromatic ring. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. harvard.eduorganic-chemistry.org The versatility of the Suzuki reaction allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds. wikipedia.orglibretexts.org
Radical Decarboxylative Coupling Methods
Radical decarboxylative coupling has emerged as a significant method for forming new bonds by utilizing readily available carboxylic acids. mdpi.comchemrxiv.org This approach can be applied to the functionalization of the this compound core, particularly for N-alkylation.
In this type of reaction, a carboxylic acid is converted into a radical precursor, which then fragments to generate a carbon-centered radical via decarboxylation. This radical can then be coupled with a suitable acceptor. For instance, a base-promoted radical decarboxylative coupling has been developed between cinnamic acids and N,N-difluorobenzenesulfonamide to form vinyl sulfones. researchgate.net This indicates the potential for the sulfonamide moiety to participate in radical reactions. While direct coupling with the N-H bond of this compound is one possibility, another strategy involves the coupling of alkyl radicals (generated from carboxylic acids) with N-functionalized sulfonamide derivatives. grafiati.comresearchgate.net These methods, often proceeding under mild, metal-free, or photoredox conditions, offer a powerful alternative to traditional alkylation techniques. researchgate.netgrafiati.com
Difluoroaminosulfonylation Reactions
A notable transformation involving sulfonamides is the difluoroaminosulfonylation reaction. In a specific study, N,N-difluorobenzenesulfonamide (DFBSA) was utilized in the difluoroaminosulfonylation of styrenes. researchgate.net This reaction, catalyzed by a combination of NiCl2/Mn and using bipyridine as a ligand, resulted in the formation of 1-difluoroamino-2-phenylsulfonyl products. researchgate.net Mechanistic investigations have indicated that this process proceeds through a free radical pathway. researchgate.net It was observed that N,N-difluorobenzenesulfonamide functions as a source of the benzenesulfonyl radical. researchgate.net The reaction with α-methylstyrenes follows a free radical addition mechanism, and the subsequent hydrolysis of the N-F bond appears to occur via a nucleophilic substitution assisted by the neighboring sulfonyl group. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including derivatives of this compound, to create more environmentally benign processes. While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the broader field of sulfonamide synthesis has seen significant advancements in this area. These approaches often focus on reducing waste, using less hazardous solvents, and improving energy efficiency.
For instance, the synthesis of dihydropyrimidinones, a class of compounds that can be related to sulfonamide chemistry, has been achieved using environmentally friendly methods. These include one-pot syntheses in low-melting mixtures of L-(+)-tartaric acid and N,N-dimethylurea, which function as both catalyst and solvent. beilstein-journals.org Other green methods for similar heterocyclic compounds involve solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction and improve yields. globalresearchonline.net The use of catalysts like cerium(III) chloride in aqueous or solvent-free conditions for Biginelli-type reactions, which share mechanistic features with some sulfonamide syntheses, further highlights the trend towards greener synthetic routes. nih.gov Such methodologies often lead to high yields, shorter reaction times, and simpler work-up procedures, aligning with the core tenets of green chemistry. nih.gov The development of one-pot, multi-step reactions catalyzed by reusable materials like heteropolyanion-based ionic liquids also represents a sustainable approach. mdpi.com
Challenges and Advancements in Scalable Synthesis for Research
The scalable synthesis of this compound and its derivatives is crucial for meeting the demands of research and development in pharmaceuticals and agrochemicals. chemimpex.com A primary challenge in scaling up synthesis from the laboratory to industrial production is maintaining high yields and purity while managing costs and safety.
Advancements in this area often involve the transition from classical batch synthesis to more efficient continuous flow processes. While classical methods, such as the coupling of an amine with a sulfonyl chloride, are suitable for lab-scale preparations (1-100 g), continuous flow chemistry is often superior for kilogram-scale production, despite higher initial setup costs. Continuous flow reactors can offer better control over reaction parameters, leading to improved consistency and safety.
Furthermore, the development of robust and efficient catalytic systems is a key area of advancement. For example, in reactions involving sulfonamides, optimizing catalysts and reaction conditions can significantly improve the efficiency and scalability of the process. The use of microwave-assisted synthesis is another advancement that can enhance the efficiency and sustainability of production on a larger scale.
Purity Assessment and Characterization Methods in Synthetic Chemistry
Ensuring the purity and confirming the structure of synthesized this compound is a critical step in the research and development process. A variety of analytical techniques are employed for this purpose.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and its derivatives. thermofisher.comthermofisher.comlgcstandards.com Using a C18 column with UV detection is a common approach. For many commercially available samples, a purity of ≥98% is often specified, as determined by techniques like Gas Chromatography (GC) or HPLC. chemimpex.comtcichemicals.com
Structural Characterization: A combination of spectroscopic methods is used to elucidate and confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for confirming the presence of the 3,4-difluorobenzene ring and the sulfonamide group. rsc.org The chemical shifts of the aromatic protons and the NH group of the sulfonamide provide key structural information.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its molecular formula. rsc.orgsmolecule.com Electrospray ionization (ESI-MS) is a common method for this analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the S=O and N-H bonds of the sulfonamide group. rsc.orggoogle.com
X-ray Powder Diffraction (XRD): For crystalline forms of sulfonamide derivatives, XRD patterns provide information about the crystal structure. google.com
Other Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the compound. google.com Raman spectroscopy can also be employed for physical characterization. google.com
The data obtained from these methods are collectively used to provide a comprehensive characterization of the synthesized compound, ensuring it meets the required standards for its intended application.
Data Tables
Table 1: Purity Assessment of this compound Derivatives
| Compound | Purity (%) | Method |
|---|---|---|
| N-(2-Bromophenyl)-3,4-difluorobenzenesulfonamide | 98.5 | HPLC |
| N-(2-Ethoxyphenyl)-3,4-difluorobenzenesulfonamide | 99.9 | HPLC |
Table 2: Spectroscopic Data for Sulfonamide Derivatives
| Technique | Compound | Key Observations |
|---|---|---|
| ¹H NMR | N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride | δ 6.8–7.5 ppm (aromatic protons), δ 10.2–10.8 ppm (sulfonamide NH) |
| MS (ESI+) | N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride | [M+H]⁺ peak corresponding to C₁₂H₁₀F₂N₂O₂S·HCl |
Medicinal Chemistry and Pharmacological Investigations of 3,4 Difluorobenzenesulfonamide Derivatives
Role of Fluorinated Sulfonamides in Drug Discovery
The incorporation of fluorine into sulfonamide-based drugs is a strategic approach in medicinal chemistry to enhance their therapeutic potential. nih.govresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a drug's pharmacological profile. nih.govresearchgate.netmdpi.com
Key advantages of fluorinating sulfonamides include:
The sulfonamide group itself is a highly valued pharmacophore in drug discovery due to its stability, favorable solubility, and ability to form hydrogen bonds with biological targets. tandfonline.com When combined with the benefits of fluorination, fluorinated sulfonamides represent a powerful class of compounds with broad therapeutic applications. nih.govtandfonline.com
Inhibition of Carbonic Anhydrase (CA) Isoforms by 3,4-Difluorobenzenesulfonamide Analogs
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com The primary sulfonamides (R-SO2NH2) are a major class of CA inhibitors (CAIs). mdpi.comunifi.it
Pan-Inhibition Profiles
Derivatives of this compound have been investigated as inhibitors of various human (h) CA isoforms. Generally, benzenesulfonamide (B165840) derivatives, including those with fluorine substitutions, tend to show inhibitory activity across multiple CA isoforms, though the potency can vary significantly. For instance, a series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides showed moderate inhibitory activity against the cytosolic isoforms hCA I and hCA II, with inhibition constants (Ki) in the range of 41.5 to 1500 nM for hCA I and 30.1 to 755 nM for hCA II. nih.gov However, these same compounds were potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the low nanomolar to subnanomolar range. nih.gov This suggests that while some level of pan-inhibition exists, there is also potential for isoform selectivity.
Isoform-Selective Inhibition (e.g., CA I, CA II, CA IX, Mtb β-CA)
The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects. mdpi.comscienceopen.com The structural differences in the active sites of the various CA isoforms allow for the design of inhibitors with preferential binding to a specific isoform. nih.govplos.org
CA I and CA II: These are widespread cytosolic isoforms. While many sulfonamides inhibit both, selectivity can be achieved. For example, some ureido-substituted benzenesulfonamides show a significant preference for other isoforms over hCA II. nih.gov The presence of a bulky phenylalanine residue (Phe131) in the active site of hCA II can cause steric hindrance with certain inhibitor structures, leading to weaker binding compared to other isoforms like hCA IX where this residue is a smaller valine. nih.govplos.org
CA IX: This is a transmembrane enzyme that is overexpressed in many hypoxic tumors and is a validated anticancer target. unich.itresearchgate.net Therefore, selective inhibition of CA IX over cytosolic isoforms like CA I and II is highly desirable. unich.itnih.gov Ureido-substituted benzenesulfonamides have been shown to be potent and selective inhibitors of hCA IX. nih.gov For example, the compound U-CH3 has a Ki of 7 nM for hCA IX, while its Ki for hCA II is 1765 nM, demonstrating over 200-fold selectivity. nih.gov This selectivity is attributed to the exploitation of residues in the CA selective pocket, which is about 15 Å away from the active site zinc. nih.gov
Mtb β-CA: Mycobacterium tuberculosis (Mtb) contains β-class carbonic anhydrases that are essential for its survival. biorxiv.org A study on benzenesulfonamide derivatives showed that the presence of a fluorine atom on the phenyl ring could enhance the inhibitory activity against Mtb β-CA1. biorxiv.org Specifically, moving from a non-fluorinated compound to its fluorinated analog resulted in a significant improvement in the Ki value. biorxiv.org Interestingly, some of these compounds exhibited excellent selectivity for Mtb β-CAs over human CAs. biorxiv.org
Table 1: Inhibition Constants (Ki) of Selected Sulfonamides against Various Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| U-CH3 | >10000 | 1765 | 7 | 6 |
| U-F | >10000 | 960 | 45 | 4 |
| U-NO2 | 2500 | 15 | 1 | 6 |
| SLC-0111 | 2500 | 15 | 1 | 6 |
Mechanistic Insights into CA Inhibition
The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) in the enzyme's active site. openaccessjournals.comresearchgate.net This displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. mdpi.com The sulfonamide anion forms a tetrahedral complex with the Zn2+ ion. openaccessjournals.com
The binding is further stabilized by a network of hydrogen bonds. The nitrogen atom of the sulfonamide group forms a hydrogen bond with the hydroxyl group of a threonine residue (Thr199), and one of the oxygen atoms of the sulfonamide group forms a hydrogen bond with the backbone NH group of the same residue. openaccessjournals.com
The affinity and selectivity of sulfonamide inhibitors are influenced by the interactions of their "tail" portion (the part of the molecule other than the sulfonamide group) with the amino acid residues lining the active site cavity. mdpi.commdpi.com Hydrophobic interactions play a key role in the binding kinetics of sulfonamide inhibitors. researchgate.net The differences in the amino acid composition and size of the active site among CA isoforms are exploited to design inhibitors with high selectivity. nih.govnih.gov
Modulation of Kinase Activity by this compound Derivatives
Phosphoinositide 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. mdpi.comfrontiersin.org Dysregulation of this pathway is implicated in various cancers, making PI3K a significant target for anticancer drug development. newdrugapprovals.orglookchem.com
Derivatives of this compound have been identified as potent inhibitors of PI3K. In the design of novel PI3K inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide scaffold has been shown to be essential for strong PI3K inhibitory activity. mdpi.com
A study focused on the synthesis of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors found that a compound with a quinoline (B57606) core, 22c , exhibited potent inhibitory activity against PI3Kα with an IC50 value of 0.22 nM. researchgate.net This compound also showed strong antiproliferative activity in cancer cell lines. researchgate.net Western blot analysis confirmed that this compound could decrease the phosphorylation of AKT, a downstream effector of PI3K. researchgate.net
Another series of pyridopyrimidinone derivatives with a substituted aryl sulfonamide at the 3-position of the pyridine (B92270) ring were developed as dual PI3K/mTOR inhibitors. nih.gov These compounds demonstrated excellent inhibition of the PI3K pathway. nih.gov
The development of dual PI3K/mTOR inhibitors is a promising strategy in cancer therapy as it can simultaneously block the activation of AKT and inhibit mTOR activity, potentially overcoming feedback loop mechanisms that can lead to treatment resistance. researchgate.net
Table 2: PI3K/mTOR Inhibitory Activity of Selected Sulfonamide Methoxypyridine Derivatives
| Compound | PI3Kα (IC50, nM) | mTOR (IC50, nM) | HCT-116 cells (IC50, nM) | MCF-7 cells (IC50, nM) |
|---|---|---|---|---|
| 22c | 0.22 | 23 | 20 | 130 |
Data sourced from a study on sulfonamide methoxypyridine derivatives. researchgate.net
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
Derivatives of this compound have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival. mdpi.com Dysregulation of this pathway is a common feature in many cancers, making mTOR an attractive therapeutic target. nih.govmdpi.com
One area of focus has been the development of dual PI3K/mTOR inhibitors, as this approach can circumvent the feedback activation of AKT that sometimes occurs with mTOR-only inhibition. mdpi.com The arylsulfonamide scaffold, present in this compound, is considered a privileged structure in the design of PI3K/mTOR inhibitors. nih.gov
For instance, researchers have synthesized and evaluated a series of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors. mdpi.com A notable example is N-(5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, which has been identified as a PI3K/mTOR inhibitor. bldpharm.comnih.gov
The development of these inhibitors often involves strategies like scaffold hopping to create novel and potent compounds. mdpi.com While some of these dual inhibitors, such as Omipalisib, have shown potent activity in preclinical studies and entered clinical trials, none have yet received FDA approval, partly due to toxicity concerns. nih.govmdpi.com
Below is a table of selected mTOR inhibitors and their reported activities.
| Compound Name | Target(s) | IC50 Values |
| PI-103 | PI3Kα, PI3Kγ, mTOR | 8.4 nM, 86 nM, 5.7 nM, respectively nih.gov |
| GSK1059615 | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 0.4 nM, 0.6 nM, 5 nM, 2 nM, 12 nM, respectively nih.gov |
| Omipalisib | mTORC1, mTORC2 | 0.18 nM, 0.3 nM (app Ki), respectively nih.gov |
| WAY-001 | mTOR | 220 nM mdpi.com |
| WAY-600 | mTOR | 9.0 nM mdpi.com |
| WYE-687 | mTOR | 4.6 nM mdpi.com |
| WYE-354 | mTOR | 4.3 nM mdpi.com |
| R46 | mTOR | 203 nM mdpi.com |
BRAF Kinase Inhibition
The this compound moiety is a key structural feature in some inhibitors of BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and are found in a significant percentage of human cancers, including melanoma and colorectal cancer. frontiersin.org
Dabrafenib, a potent and selective inhibitor of BRAF kinases, incorporates a 2,6-difluorobenzenesulfonamide (B1200098) group. nih.govgoogle.comrndsystems.com It has demonstrated significant clinical efficacy in treating patients with BRAF-mutant melanoma. frontiersin.orgnih.gov Dabrafenib inhibits BRAF V600E, wild-type BRAF, and c-Raf with IC50 values of 0.8 nM, 3.2 nM, and 5.0 nM, respectively. rndsystems.com
Research has also explored the development of dual inhibitors targeting both BRAF and other kinases. For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been developed as selective BRAF inhibitors. frontiersin.org Furthermore, a series of (thiazol-5-yl)pyrimidin-2-yl)amino)-N-hydroxyalkanamide derivatives have been designed as dual inhibitors of BRAF and histone deacetylases (HDACs). frontiersin.org One such compound, 14b, showed potent activity against BRAF, HDAC1, and HDAC6. frontiersin.org
The following table summarizes the inhibitory activity of selected BRAF kinase inhibitors.
| Compound Name | Target(s) | IC50 Values |
| Dabrafenib | BRAF V600E, wild-type BRAF, c-Raf | 0.8 nM, 3.2 nM, 5.0 nM, respectively rndsystems.com |
| Compound 14b | BRAF V600E, HDAC1 | 0.073 µM, 1.17 µM, respectively frontiersin.org |
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication and is a validated target for antibacterial drugs. nih.gov The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.gov
Derivatives of this compound have been explored for their potential as DNA gyrase inhibitors. For instance, N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide has been studied through molecular docking against S. aureus DNA gyrase. vulcanchem.com The estimated binding affinity (ΔG) was found to be -9.2 kcal/mol, which is comparable to that of ciprofloxacin (B1669076). vulcanchem.com
Another approach has involved the synthesis and evaluation of new series of sulphonamide and carbamate (B1207046) derivatives of a nebivolol (B1214574) intermediate for their antimicrobial activity, which was screened against DNA gyrase A through molecular docking. rsc.org Additionally, a high-throughput screening of a large compound library identified several new bacterial DNA gyrase inhibitors with diverse structures. nih.gov Among these, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine (compound 154) was found to be a potent inhibitor of E. coli DNA gyrase with an IC50 of approximately 7 µM. nih.gov
| Compound | Target | Method | Finding |
| N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide | S. aureus DNA gyrase | Molecular Docking | Estimated ΔG = -9.2 kcal/mol vulcanchem.com |
| Sulphonamide derivatives of a nebivolol intermediate | DNA gyrase A | Molecular Docking | Screened for antimicrobial and anti-inflammatory activity rsc.org |
| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli DNA gyrase | Inhibition Assay | IC50 ≈ 7 µM nih.gov |
SRC Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in various human cancers, playing a significant role in tumor development, progression, and metastasis. mdpi.comnih.gov Consequently, inhibiting c-Src kinase activity is a recognized anticancer strategy. mdpi.com
While direct examples of this compound derivatives as SRC kinase inhibitors were not prominently found in the provided search results, the broader class of sulfonamides has been investigated for this purpose. The development of selective c-Src inhibitors remains a challenge due to the conserved nature of the ATP-binding pocket among kinases. nih.gov
Research efforts have focused on creating highly selective inhibitors. For example, PP2 is a selective inhibitor of the Src-family of tyrosine kinases, inhibiting p56lck and p59fynT with IC50 values of 4 and 5 nM, respectively. tocris.com Another compound, a meta-substituted biphenyl (B1667301) derivative (compound 4), was developed as a potent and highly selective c-Src inhibitor with a Ki of 44 nM, showing no inhibition of c-Abl up to 125 μM. nih.gov
The table below presents data for selected SRC kinase inhibitors.
| Compound | Target(s) | IC50 / Ki |
| PP2 | p56lck, p59fynT | IC50 = 4 nM, 5 nM, respectively tocris.com |
| Compound 4 | c-Src | Ki = 44 nM nih.gov |
| CGP77675 | c-Src | IC50 = 5-20 nM mdpi.com |
| Purvalanol A | c-Src | IC50 = 0.24 µM mdpi.com |
Enzyme Inhibition Studies of Carboxylesterases (CE)
Carboxylesterases are enzymes responsible for the hydrolysis of ester-containing compounds. americanpharmaceuticalreview.com This process is generally considered a detoxification mechanism for xenobiotics. americanpharmaceuticalreview.com
Human Intestinal Carboxylesterase (hiCE) Selective Inhibition
Human intestinal carboxylesterase (hiCE), also known as CES2, is a target for inhibition to modulate the metabolism of certain drugs. nih.gov For example, inhibiting hiCE could potentially reduce the delayed diarrhea associated with the anticancer drug irinotecan (B1672180) (CPT-11), which is caused by the hydrolysis of the drug in the intestine. nih.gov
Benzene (B151609) sulfonamides have been identified as selective inhibitors of hiCE. nih.gov A study on a series of these compounds revealed that many were potent inhibitors of hiCE, with Ki values in the nanomolar to low micromolar range. nih.gov These sulfonamides showed high selectivity for hiCE over human liver carboxylesterase (hCE1). nih.gov For instance, one compound demonstrated over 250-fold greater potency against hiCE compared to hCE1. nih.gov
The following table displays the inhibitory constants (Ki) of selected benzene sulfonamide derivatives against hiCE.
| Compound | Ki (nM) for hiCE | Ki (nM) for hCE1 |
| Compound 11 | 53 | 13,700 |
| N,N'-(1,4-phenylene)bis(3,4-difluorobenzene sulfonamide) | 160 ± 7.5 | >100,000 |
Anti-Infective Potential of this compound Derivatives
The search for new anti-infective agents is critical due to the rise of drug-resistant pathogens. nih.govdovepress.com Derivatives of sulfonamides have historically been important antibacterial agents.
Recent research has explored the anti-infective potential of various sulfonamide derivatives. For example, a series of Nl-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized, showing promising antibacterial and antifungal activities. semanticscholar.org Another study investigated the antimicrobial properties of sulfonamide derivatives of a nebivolol intermediate. rsc.org
While specific studies focusing solely on the anti-infective properties of this compound derivatives were not extensively detailed in the search results, the broader class of sulfonamides continues to be a source of investigation for new antimicrobial compounds. researchgate.net For instance, MGB-BP-3, a minor groove binder, has shown potent activity against Gram-positive bacteria, including S. aureus, with an MIC80 value of less than 0.2 μM. nih.gov
| Compound/Extract | Target Organism(s) | Activity |
| MGB-BP-3 | S. aureus | MIC80 < 0.2 µM nih.gov |
| Compounds 4a, 4h, 4i (Nl-benzylidene-3,4-dimethoxybenzohydrazide derivatives) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Promising antibacterial and antifungal activities semanticscholar.org |
| Hot-spring bacteria extract (PPV-WK106001) | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity nih.gov |
Antimicrobial Activity against Resistant Strains
The emergence of drug-resistant pathogens presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. biorxiv.org Derivatives incorporating the sulfonamide moiety have shown considerable promise in this area. Research has demonstrated that various heterocyclic compounds coupled with sulfonamides exhibit significant antimicrobial activity. mdpi.com
For instance, a series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and tested against prevalent antibiotic-resistant Gram-positive and Gram-negative bacteria. plos.org Among these, certain compounds displayed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. plos.org Structure-activity relationship (SAR) studies indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings was beneficial for antibacterial activity. plos.org
Similarly, innovative series of norfloxacin (B1679917) derivatives containing a 1,3,4-oxadiazole (B1194373) ring have shown excellent antibacterial activity against S. aureus and MRSA strains, with MIC values ranging from 0.25 to 1 µg/mL, which is comparable or superior to reference drugs like vancomycin. nih.gov Other research into thienopyrimidine–sulfonamide hybrids revealed that while some derivatives showed mild activity against Escherichia coli, others displayed good activity against Candida strains. mdpi.com Specifically, a cyclohexathienopyrimidine coupled with sulfadiazine (B1682646) demonstrated the best antibacterial activity, which was consistent with molecular docking results targeting the oxidoreductase protein. mdpi.com
Interactive Table: Antimicrobial Activity of Selected Derivative Classes
| Derivative Class | Resistant Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Biphenyl/Dibenzofuran Derivatives | MRSA, MDR E. faecalis | 3.13 - 6.25 µg/mL | plos.org |
| 1,3,4-Oxadiazole-Norfloxacin Hybrids | MRSA | 0.25 - 1 µg/mL | nih.gov |
Anti-Tubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. biorxiv.org This has spurred the search for new anti-tubercular agents. Sulfonamide derivatives have been a focal point of this research.
A study on 2,3-dihydroquinazolin-4(1H)-one derivatives revealed promising anti-tubercular activity against the susceptible H37Rv Mtb strain, with MIC values ranging from 2–128 µg/mL. nih.gov The most active compounds in this series, featuring a di-substituted aryl moiety with electron-withdrawing halogens, exhibited an MIC of 2 µg/mL. nih.gov Another investigation into fluorinated chalcones and their pyridine and pyran derivatives identified a compound with an MIC of approximately 8 μM, a potency comparable to ciprofloxacin and streptomycin. bpac.org.nz
Furthermore, derivatives of 1,3,4-oxadiazole-2-thiol (B52307) have been tested for their antimycobacterial properties. nih.gov One such derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, showed strong inhibitory activity against M. tuberculosis H37Rv and was also active against strains resistant to commonly used drugs. nih.gov In a separate study, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a potent agent against both H37Rv and MDR strains of Mtb, with MICs of 5.5 and 11 µg/mL, respectively. researchgate.net
Interactive Table: Anti-Tubercular Activity of Selected Derivatives
| Derivative Class | Mtb Strain(s) | Potency (MIC) | Reference |
|---|---|---|---|
| Dihydroquinazolinones | H37Rv | 2 µg/mL | nih.gov |
| Fluorinated Pyridines | H37Rv | ~8 µM | bpac.org.nz |
| 1,3,4-Oxadiazole-2-thiols | H37Rv, Resistant Strains | Potent Inhibition | nih.gov |
HIV-1 Inhibition (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. Current time information in Bangalore, IN.google.com They function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT), thereby inhibiting viral replication. google.com However, the clinical efficacy of NNRTIs can be compromised by the rapid emergence of drug-resistant viral strains. Current time information in Bangalore, IN.
Research has focused on developing novel NNRTIs with improved resistance profiles. Diarylpyrimidine (DAPY) derivatives, which can incorporate a sulfonamide group, have shown significant promise. nih.gov For example, a series of dihydrofuro[3,4-d]pyrimidine (DHPY) analogs were identified as potent HIV-1 NNRTIs. nih.gov These compounds were designed based on earlier thiophene[3,2-d]pyrimidine derivatives that exhibited greater inhibitory activities than first-generation NNRTIs like nevirapine (B1678648) and efavirenz. nih.gov
Further modifications led to the discovery of benzisothiazolone derivatives that act as dual inhibitors of HIV-1 RT's DNA polymerase and RNase H activities. nih.gov These compounds demonstrated robust anti-HIV-1 activity in cell culture with minimal cytotoxicity, representing a new class of RT inhibitors for further development. nih.gov
Anti-Inflammatory and Immunomodulatory Effects
Perforin (B1180081) is a cytolytic protein crucial for the killing mechanism of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. nih.govmdpi.com By forming pores in the membrane of target cells, it facilitates the entry of granzymes that induce apoptosis. mdpi.com Inhibiting perforin activity is a targeted strategy for immunosuppression, particularly relevant in conditions driven by CTL/NK cell pathology, such as transplant rejection. nih.govnih.gov
A series of benzenesulfonamide derivatives have been investigated as perforin inhibitors. nih.gov In a mouse model of allogeneic bone marrow transplantation, several of these compounds significantly increased the survival of transplanted cells. nih.gov For example, compounds designated as 1 and 3 induced allogeneic cell survival in the spleen that was 48% and 80%, respectively, of that seen in perforin-deficient mice, demonstrating potent in vivo efficacy. nih.gov Further structure-activity relationship studies on dihydropyrrolo[3,4-b]pyridinone derivatives, which are related to the benzenesulfonamide series, also yielded compounds with low-micromolar IC50 values for the inhibition of recombinant perforin. mdpi.com
Interactive Table: In Vivo Efficacy of Benzenesulfonamide Perforin Inhibitors
| Compound | Dose | Perforin Inhibition (% of control) | Reference |
|---|---|---|---|
| Compound 1 | MTD | 48% | nih.gov |
| Compound 3 | MTD | 80% | nih.gov |
| Compound 4 | MTD | 54% | nih.gov |
The transcription factor nuclear factor-kappa B (NF-κB) and the cytokine tumor necrosis factor-alpha (TNF-α) are central regulators of inflammation and immune responses. mdpi.comopendentistryjournal.com Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases. researchgate.net Consequently, inhibiting this pathway is a key therapeutic strategy. nih.gov
Recent systems biology studies on sulfonamide-based carbonic anhydrase inhibitors designed for tuberculosis treatment have revealed a dual mechanism of action. biorxiv.org These compounds not only inhibit the pathogen's enzyme but also modulate the host's immune response. biorxiv.org The analysis pointed to the significant involvement of these compounds in modulating immune pathways via NF-κβ1 and TNF-α, which are crucial for the formation and clearance of tuberculous granulomas. biorxiv.orgbiorxiv.org
The NF-κB signaling pathway is critical for coordinating the expression of pro- and anti-inflammatory mediators. researchgate.net Blocking this pathway can attenuate inflammatory conditions. google.com Specifically, N-{2-[(3-aminobenzyl)thio]-5-chlorophenyl}-2,4-difluorobenzenesulfonamide is a patented compound developed as a modulator of chemokine receptors, whose signaling is often linked to NF-κB activation. google.com This highlights the potential of this compound derivatives to act as immunomodulatory agents by targeting key inflammatory signaling nodes like NF-κB and TNF-α.
Perforin Activity Inhibition
Antineoplastic Activity and Cancer Research
The search for novel anticancer agents is a continuous effort in medicinal chemistry, and the this compound scaffold has been incorporated into various heterocyclic systems with promising antineoplastic properties. nih.govmdpi.com
A series of 2,5-diaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential against human colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines. nih.govmdpi.com The compounds induced apoptosis and perturbed the cell cycle, with the breast cancer cell line showing greater sensitivity. nih.gov Predictive studies suggested that the inhibition of the STAT3 transcription factor was a probable mechanism of action. nih.gov
Another study focused on 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov Given that EGFR is a key target in cancer therapy, these compounds represent a promising avenue for development. Similarly, a series of sulfonamide methoxypyridine derivatives were synthesized as novel PI3K/mTOR dual inhibitors, which are critical targets in cell proliferation and survival pathways. nih.gov The most potent inhibitor from this series induced cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, 1,2,4-triazine (B1199460) sulfonamide derivatives have also shown promising anticancer properties in colon cancer cells by inducing apoptosis through both extrinsic and intrinsic pathways. mdpi.com
Interactive Table: Anticancer Activity of Selected Derivative Classes
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Target(s) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazoles | HT-29, MDA-MB-231 | Apoptosis, Cell Cycle Arrest | STAT3, miR-21 | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidines | Various | Anticancer Activity | EGFR | nih.gov |
| Sulfonamide Methoxypyridines | PI3Kα-addicted cells | Anti-proliferation, Apoptosis | PI3K/mTOR | nih.gov |
| 1,2,4-Triazine Sulfonamides | DLD-1, HT-29 | Apoptosis | Caspase-8, -9, -3/7 | mdpi.com |
Neurological and CNS Applications
The exploration of this compound derivatives has extended into the complex domain of neurological and Central Nervous System (CNS) disorders. The structural characteristics of the this compound moiety can be leveraged to design molecules with the potential to interact with various CNS targets. Research in this area, while still emerging, has shown promise in developing novel therapeutic agents for conditions such as Alzheimer's disease and pain management.
One area of investigation involves the design of multi-target-directed ligands for Alzheimer's disease. For instance, a series of thiazole-bearing sulfonamide hybrids have been synthesized and evaluated for their potential as inhibitors of cholinesterase enzymes, which are key targets in Alzheimer's therapy. mdpi.com These compounds combine the sulfonamide scaffold with a thiazole (B1198619) ring, a heterocyclic structure known to be present in various CNS active drugs. justia.com The evaluation of these derivatives against butyrylcholinesterase (BChE), an enzyme that becomes more dominant in the later stages of Alzheimer's, has yielded promising results. mdpi.com Several of these thiazole-sulfonamide derivatives have demonstrated potent BChE inhibitory activity, with some compounds showing IC50 values in the low micromolar and even nanomolar range, surpassing the potency of the standard drug donepezil (B133215) in some cases. mdpi.com
Another avenue of research for this compound derivatives in the CNS is the modulation of ion channels. Heteroaryl substituted sulfonamide derivatives have been investigated as sodium channel modulators, which have therapeutic applications in the treatment of pain. wright.edu Furthermore, the development of quinazolin-4(3H)-one derivatives, a class of compounds known for their CNS depressant and anticonvulsant activities, represents another potential application. mdpi.commdpi.com While not all of these reported compounds explicitly contain the 3,4-difluoro substitution, the principles of their design could be applied to create novel this compound-based anticonvulsants. The general strategy in CNS drug design often involves modifying the physicochemical properties of molecules to enhance their ability to cross the blood-brain barrier, a role for which the lipophilic nature of the difluorophenyl group may be well-suited. nih.gov
The table below summarizes the findings for selected thiazole-sulfonamide derivatives investigated for their potential application in Alzheimer's disease.
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Thiazole-Sulfonamide Derivatives
| Compound Name | Structure | BChE IC50 (µM) |
|---|---|---|
| 4-Chloro-N′-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonohydrazide | A sulfonamide derivative with a 4-chlorophenyl group attached to the sulfonyl moiety and a 4-(3-nitrophenyl)thiazole group. | 0.20 ± 0.050 |
| 3-Nitro-N′-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonohydrazide | A sulfonamide derivative with a 3-nitrophenyl group attached to the sulfonyl moiety and a 4-(3-nitrophenyl)thiazole group. | 3.20 ± 0.10 |
| Donepezil (Standard) | A piperidine-based reversible inhibitor of acetylcholinesterase. | 4.5 ± 0.11 |
Data sourced from MDPI mdpi.com
Other Emerging Biological Activities
Beyond the established applications, the this compound scaffold is proving to be a versatile platform for the discovery of agents with a range of other biological activities. These emerging applications span antiviral, antibacterial, and enzyme inhibition domains, highlighting the broad therapeutic potential of this chemical entity.
Antiviral Activity: Several this compound derivatives have been investigated as potential antiviral agents, particularly against the Hepatitis C virus (HCV). Patent literature describes quinazolinone and benzimidazole (B57391) derivatives incorporating a 2,4-difluorobenzenesulfonamide (B83623) moiety that are designed to treat viral infections mediated by the Flaviviridae family of viruses, which includes HCV. google.comgoogle.com These compounds are part of a strategy to develop low-molecular-weight drugs that directly inhibit HCV proteins and interfere with viral replication. google.comgoogle.com Additionally, the synthesis of 3',4'-difluorocordycepin, a nucleoside analog, has revealed anti-HCV activity, suggesting that the introduction of fluorine atoms can be a viable strategy in the development of novel antiviral nucleosides. nih.gov
Antibacterial and Anti-biofilm Activity: The antibacterial potential of this compound derivatives has also been explored. For example, N-(2-chlorobenzyl)-3,4-difluorobenzenesulfonamide and 3,4-difluoro-N-octylbenzenesulfonamide were among a library of compounds screened for antimicrobial activity. wright.edu In a different approach, a fluorine-substituted derivative of quercetin, 3′,4′-difluoroquercetin, while not a sulfonamide itself, demonstrated the utility of the difluoro-aromatic motif in antimicrobial research. This compound was found to reduce biofilm formation in Staphylococcus aureus and potentiate the activity of the antibiotic ceftazidime (B193861) against carbapenem-resistant Pseudomonas aeruginosa. nih.gov
Enzyme Inhibition: A significant area of emerging research for difluorobenzenesulfonamide derivatives is in the field of enzyme inhibition, particularly for cancer therapy. A series of sulfonamide methoxypyridine derivatives, incorporating a 2,4-difluorobenzenesulfonamide component, have been designed and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). researchgate.netnih.gov The PI3K/mTOR signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is common in many cancers. nih.gov Several of these compounds have demonstrated potent inhibitory activity against both PI3Kα and mTOR, with IC50 values in the nanomolar range. researchgate.net For example, one of the most potent derivatives, featuring a quinoline core, exhibited a PI3Kα IC50 of 0.22 nM and an mTOR IC50 of 23 nM. researchgate.net These findings underscore the potential of the difluorobenzenesulfonamide scaffold in the development of targeted cancer therapies.
The table below presents data on the enzyme inhibitory activity of selected 2,4-difluorobenzenesulfonamide derivatives.
Table 2: PI3Kα and mTOR Inhibitory Activity of Selected Sulfonamide Methoxypyridine Derivatives
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 22c (with quinoline core) | PI3Kα | 0.22 |
| mTOR | 23 | |
| Omipalisib (Reference) | PI3Kα | 0.019 (Ki) |
| mTORC1 | 0.18 (Ki) |
Data sourced from MDPI researchgate.netnih.gov
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 3,4 Difluorobenzenesulfonamide Analogs
Principles of SAR and QSAR in Fluorinated Sulfonamides
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. ijapbjournal.com For fluorinated sulfonamides, these principles are applied to decipher the role of fluorine atoms and other structural modifications in modulating interactions with biological targets. The introduction of fluorine, a small and highly electronegative atom, can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), metabolic stability, and binding interactions. nih.govtandfonline.com Fluorination can enhance binding affinity by participating in favorable electrostatic interactions with protein targets or by inducing a molecular conformation that is optimal for binding. nih.govresearchgate.net
QSAR models provide a mathematical framework to correlate these structural features with biological activity. nih.gov These models utilize molecular descriptors—numerical values that encode steric, electronic, and lipophilic properties—to predict the activity of new compounds. nih.govnih.gov For fluorinated sulfonamides, QSAR can help quantify the impact of fluorine's electron-withdrawing effects, which can increase the acidity of the sulfonamide NH group, a factor that is often correlated with inhibitory activity against enzymes like carbonic anhydrase. tandfonline.com
Impact of Difluorination Pattern on Biological Activity (e.g., 2,4-difluoro vs. 3,4-difluoro)
The specific placement of fluorine atoms on the benzenesulfonamide (B165840) ring is a critical determinant of biological activity, with different isomers exhibiting distinct thermodynamic and kinetic binding profiles. It is a misconception that a higher degree of fluorination invariably leads to higher affinity; in fact, the relationship is far more complex. nih.govnih.gov
| Compound | Inhibition Constant (Kᵢ) against hCA II (nM) | Reference |
|---|---|---|
| Benzenesulfonamide | 240 | nih.gov |
| 4-Fluorobenzenesulfonamide | 45 | nih.gov |
| 3,4-Difluorobenzenesulfonamide | 48 | nih.gov |
| 2,4-Difluorobenzenesulfonamide (B83623) | 110 | nih.gov |
| 2,5-Difluorobenzenesulfonamide (B47507) | 110 | nih.gov |
| 2,6-Difluorobenzenesulfonamide (B1200098) | 160 | nih.gov |
Influence of Substituents on the Aromatic Ring on Potency and Selectivity
Beyond the fluorine atoms, other substituents on the aromatic ring of benzenesulfonamides play a crucial role in modulating potency and selectivity. SAR studies have demonstrated that the nature, size, and position of these substituents can fine-tune the molecule's interaction with its biological target. nih.gov
For instance, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, substitutions at specific positions on the benzene (B151609) ring were found to be critical for transcriptional potency. nih.gov The addition of bulky groups can lead to a better "lock-and-key" fit within the receptor's binding pocket, thereby increasing activity. nih.gov Conversely, the introduction of certain functional groups can be detrimental. In a series of antileishmanial benzenesulfonamides, adding a carboxylic acid substituent resulted in a complete loss of potency. rsc.org These findings underscore the importance of exploring a wide range of substituents to optimize ligand-target interactions.
| Base Scaffold | Substituent | Target/Assay | Activity Metric (Value) | Reference |
|---|---|---|---|---|
| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 2,4-dichloro | PPARγ Transactivation | EC₅₀ (25 nM) | nih.gov |
| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 4-bromo-2,5-difluoro | PPARγ Transactivation | EC₅₀ (2 nM) | nih.gov |
| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 4-trifluoromethyl | PPARγ Transactivation | EC₅₀ (14 nM) | nih.gov |
| N,N-dibenzyl-3-nitro-4-chlorobenzenesulfonamide | 5-nitro | Leishmania spp. | pIC₅₀ (6.65) | rsc.org |
| N,N-dibenzyl-3-nitro-4-chlorobenzenesulfonamide | 5-cyano | Leishmania spp. | pIC₅₀ (6.34) | rsc.org |
| N,N-dibenzyl-3-nitro-4-chlorobenzenesulfonamide | 5-carboxylic acid | Leishmania spp. | pIC₅₀ (4.24) | rsc.org |
Role of the Sulfonamide Linker in Ligand-Target Interactions
The sulfonamide linker (-SO₂NH-) is a cornerstone of the biological activity of many benzenesulfonamide analogs, often serving as an indispensable anchor for binding to the target protein. nih.gov Its importance stems from both its structural geometry and its capacity for forming key intermolecular interactions. The sulfur atom of the sulfonamide group typically adopts a tetrahedral geometry, which correctly orients the attached aromatic ring (the "A ring") for optimal interactions, such as π-stacking with aromatic amino acid residues like phenylalanine in the target's active site. nih.gov
Furthermore, the sulfonamide group is a proficient hydrogen bond donor and acceptor. mdpi.com The oxygen atoms can form weak electrostatic interactions or hydrogen bonds with backbone or side-chain nitrogens of amino acids such as lysine (B10760008) and histidine, while the N-H group can donate a hydrogen bond. nih.govresearchgate.net This network of interactions securely fastens the ligand within the binding pocket. The chemical stability of the sulfonamide group, particularly its resistance to hydrolysis, also makes it an attractive and reliable linker in drug design. mdpi.com
Conformational Analysis and its Correlation with Activity
The stability of different conformers is influenced by steric and electrostatic effects. numberanalytics.com Computational modeling and experimental methods like X-ray crystallography are employed to identify the lowest-energy conformations. ethz.ch A strong correlation often exists between a molecule's preferred conformation and its biological activity. If a molecule's lowest-energy state closely resembles the bioactive conformation, it will require less of an energetic penalty to bind, potentially leading to higher affinity and potency. Therefore, designing molecules that are "pre-organized" for binding is a key strategy in rational drug design.
Physicochemical Properties as Descriptors in QSAR Models
QSAR models rely on molecular descriptors to transform a chemical structure into a set of numerical values that can be statistically correlated with biological activity. nih.gov These descriptors capture the essential physicochemical properties of a molecule. For sulfonamide derivatives, a variety of descriptors have been successfully employed to build predictive QSAR models. jcsp.org.pk
These can be broadly categorized as:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be calculated using quantum mechanics. jcsp.org.pkresearchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching (e.g., Randić index, Balaban index). jcsp.org.pk
Physicochemical Descriptors: These represent well-known properties like molar refractivity (a measure of volume and polarizability) and surface tension, which can be treated as a steric parameter. arkat-usa.org
By establishing a quantitative relationship between these descriptors and a property of interest, QSAR models can predict the activity of untested compounds, guiding synthetic efforts toward more potent molecules. nih.govscispace.com
Lipophilicity, or the "greasiness" of a molecule, is a critical physicochemical property that governs a drug's ability to be absorbed, distributed through the body, and permeate cell membranes. rsc.orgnih.gov It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). The calculated logP, or clogP, is a widely used descriptor in QSAR studies. nih.gov
For several series of sulfonamide analogs, a strong correlation has been observed between lipophilicity and biological activity. nih.gov In many cases, increasing lipophilicity enhances potency, likely by improving membrane permeability or strengthening hydrophobic interactions within the target's binding site. rsc.orgnih.gov However, this relationship is often not linear; there is typically an optimal range of lipophilicity, beyond which activity may plateau or decrease due to poor solubility or other unfavorable properties. rsc.org Simple clogP calculations can therefore serve as a useful tool for designing focused libraries of compounds with a higher probability of success. nih.gov
| Compound Structure (Varying R group on Sulfonamide) | Calculated LogP (cLogP) | Binding Affinity (IC₅₀, µM) | Reference |
|---|---|---|---|
| Spermine-SO₂-Phenyl | -1.12 | >1000 | nih.gov |
| Spermine-SO₂-(CH₂)₃CH₃ | -0.57 | 500 | nih.gov |
| Spermine-SO₂-(CH₂)₇CH₃ | 1.45 | 100 | nih.gov |
| Spermine-SO₂-(CH₂)₁₁CH₃ | 3.48 | 20 | nih.gov |
| Spermine-SO₂-(CH₂)₁₅CH₃ | 5.51 | 10 | nih.gov |
Electronic Properties and pKa
The electronic properties of the benzenesulfonamide scaffold are significantly influenced by the nature and position of substituents on the aromatic ring, which in turn affects the acidity (pKa) of the sulfonamide group. The pKa is a critical parameter as the sulfonamide must be in its deprotonated (anionic) form to bind effectively to many of its targets, such as the zinc ion in the active site of carbonic anhydrases. sci-hub.se
The introduction of electron-withdrawing groups, such as fluorine atoms, to the benzene ring generally lowers the pKa of the sulfonamide group, increasing the proportion of the active anionic form at physiological pH. harvard.edu For instance, the pKa of benzenesulfonamide is influenced by substituents, with electron-withdrawing groups decreasing the pKa. arkat-usa.org A QSAR study on a series of benzenesulfonamides demonstrated a correlation between the calculated pKa values and physicochemical parameters like surface tension. arkat-usa.org
Table 1: pKa Values of Selected Substituted Benzenesulfonamides
| Compound/Substituent | pKa | Reference |
| Single-tailed benzenesulfonamides | 8.78 ± 0.04 | sci-hub.se |
| Cyclohexylamino substituted benzenesulfonamides | 9.7 - 9.8 | sci-hub.se |
| Benzylamino substituted compounds | 10.1 - 10.2 | sci-hub.se |
| 3,5-di-NO2 benzenesulfonamide | 6.19 | arkat-usa.org |
| 3-NO2, 5-Cl benzenesulfonamide | 6.92 | arkat-usa.org |
| 4-NO2 benzenesulfonamide | 6.97 | arkat-usa.org |
| Pentafluorobenzenesulfonamide | 8.2 | harvard.edu |
This table is interactive. You can sort and filter the data.
Derivation of Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. volkamerlab.orglilab-ecust.cn For sulfonamide-based inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase (CA), the key pharmacophoric features are well-defined. tandfonline.comnih.govresearchgate.net
The primary pharmacophoric element is the sulfonamide group itself, which acts as a potent zinc-binding group (ZBG). researchgate.net The nitrogen atom of the deprotonated sulfonamide coordinates directly with the zinc ion in the enzyme's active site.
Beyond the zinc-binding motif, other pharmacophoric features contribute to binding affinity and selectivity. These often include:
Hydrogen Bond Acceptors (HBA) and Donors (HBD): The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, forming interactions with amino acid residues in the active site, such as the backbone amides. researchgate.netnih.gov The sulfonamide NH group can also act as a hydrogen bond donor.
Hydrophobic/Aromatic Features: The benzene ring provides a scaffold for hydrophobic and aromatic interactions with non-polar residues in the binding pocket. researchgate.netnih.gov The substitution pattern on this ring can modulate these interactions.
Exclusion Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the protein. researchgate.net
Pharmacophore models for various targets have been developed using series of active sulfonamides. For instance, a pharmacophore model for human carbonic anhydrase VA (hCA VA) inhibitors included features for hydrogen bond acceptors, hydrogen bond donors, and hydrophobic interactions. nih.govresearchgate.net Similarly, a pharmacophore hypothesis (DHHRR) was developed for carbonic anhydrase inhibitors targeting epilepsy. researchgate.netrjptonline.org These models are instrumental in virtual screening campaigns to identify novel inhibitors. tandfonline.comnih.gov
Table 2: Common Pharmacophoric Features for Sulfonamide-Based Inhibitors
| Pharmacophoric Feature | Description | Role in Target Interaction |
| Zinc-Binding Group (ZBG) | The sulfonamide moiety (SO2NH2) | Coordinates with the Zn2+ ion in the active site of metalloenzymes. |
| Hydrogen Bond Acceptor (HBA) | e.g., Sulfonamide oxygens | Forms hydrogen bonds with amino acid residues (e.g., backbone amides). researchgate.netnih.gov |
| Hydrogen Bond Donor (HBD) | e.g., Sulfonamide NH | Forms hydrogen bonds with amino acid residues. researchgate.netnih.gov |
| Aromatic/Hydrophobic Region | The benzene ring and its substituents | Engages in van der Waals and π-stacking interactions with hydrophobic pockets. researchgate.netnih.gov |
This table is interactive. You can sort and filter the data.
Case Studies of SAR Exploration for Specific Biological Targets
The this compound scaffold and its analogs have been explored as inhibitors for several important biological targets, most notably carbonic anhydrases and various kinases.
Carbonic Anhydrase (CA) Inhibitors:
Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. tandfonline.com The SAR of these inhibitors is well-documented. The unsubstituted sulfonamide group is essential for potent inhibition. Modifications often focus on the "tail" portion of the molecule, which extends from the benzene ring into the active site cavity. The nature of these tail modifications can significantly impact both potency and isoform selectivity.
For example, in the development of selective hCA VA inhibitors, a virtual screening of commercially available sulfonamides, followed by docking studies, identified several potent hits. nih.govresearchgate.net This highlights the utility of structure-based design in exploring the SAR of this class of compounds. The difluoro substitution pattern on the benzene ring can influence the orientation of the molecule within the active site and its interactions with surrounding residues, potentially leading to improved selectivity for specific CA isoforms.
Kinase Inhibitors:
The sulfonamide group is also a recognized pharmacophore in the design of kinase inhibitors. scirp.orgnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Sulfonamide-based compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.
SAR studies have shown that the benzenesulfonamide moiety can be a key structural element. For instance, in the development of inhibitors for checkpoint kinase 2 (Chk2), a benzimidazole (B57391) with a primary amide replacement for a carboxylate group was identified as a potent inhibitor. acs.org In another study, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (Cdk5). nih.govresearchgate.net The X-ray crystal structure revealed an unusual binding mode to the hinge region of the kinase. nih.gov
In the context of this compound, the difluorinated phenyl ring can form specific interactions within the kinase active site. For example, in the development of BRAF V600E inhibitors, N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib) is a known inhibitor where the difluorobenzenesulfonamide moiety plays a role in binding. rsc.org SAR exploration around this scaffold often involves modifying the groups attached to the sulfonamide nitrogen or the other positions on the benzene ring to optimize interactions with the specific kinase. nih.gov For instance, a series of benzenesulfonamides were developed as perforin (B1180081) inhibitors, where a 2,4-difluorobenzenesulfonamide was connected to a pyridine (B92270) ring. researchgate.net
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists:
Analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have been studied as PPARγ-targeted antidiabetics. nih.gov In this series, SAR studies revealed that specific substitutions on the benzenesulfonamide ring (the "A ring") were crucial for activity. For example, replacing the dichlorophenyl group with a 2,5-difluorobenzenesulfonamide and adding a bromine at the 4-position resulted in a potent analog. nih.gov X-ray crystallography showed that the bromine atom forms a halogen bond with the backbone nitrogen of Phe282, enhancing binding affinity. nih.gov This case demonstrates how halogen substitutions, including fluorine, can be strategically used to improve ligand-target interactions.
Mechanistic Studies of 3,4 Difluorobenzenesulfonamide Derivative Action at Molecular and Cellular Levels
Enzyme Kinetics and Binding Mode Analysis
The sulfonamide group present in 3,4-difluorobenzenesulfonamide derivatives allows them to mimic the structure of natural substrates, facilitating their binding to the active sites of various enzymes. This interaction can result in different types of enzyme inhibition, thereby affecting metabolic pathways. The study of enzyme kinetics, which examines the rates of enzyme-catalyzed chemical reactions, provides insight into the catalytic mechanism of an enzyme and how its activity is controlled by inhibitors. wikipedia.org
Ligand-Protein Interaction Analysis (Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)
The binding of this compound derivatives to proteins is governed by a variety of non-covalent interactions. nih.gov A comprehensive analysis of these interactions is crucial for understanding the basis of their biological activity.
Hydrogen Bonding: These interactions are critical for the specificity of ligand binding. The sulfonamide group, with its hydrogen bond donors (N-H) and acceptors (S=O), can form strong hydrogen bonds with amino acid residues in the protein's active site.
π-π Stacking: The aromatic ring of the this compound core can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: The difluorophenyl group and other nonpolar parts of the molecule can participate in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov These interactions are a major driving force for ligand binding and are often the most common type of interaction observed in protein-ligand complexes. nih.gov
X-ray Crystallography of Ligand-Protein Complexes
X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govnih.gov This method provides detailed insights into the precise binding mode of a ligand, revealing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
The process involves crystallizing the protein in complex with the ligand, which can be achieved through co-crystallization or by soaking the ligand into pre-formed protein crystals. nih.gov The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. researchgate.net
For derivatives of this compound, crystallographic studies can elucidate how the difluoro-substituted phenyl ring and the sulfonamide group are oriented within the binding site of a target enzyme. This information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.
Cellular Uptake and Intracellular Localization Studies
Understanding how this compound derivatives enter cells and where they accumulate is essential for interpreting their cellular activity. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane or active transport processes like endocytosis. aginganddisease.org
Once inside the cell, the compound's distribution to different subcellular compartments, such as the cytoplasm, nucleus, mitochondria, or lysosomes, can significantly influence its biological effects. aginganddisease.orgnih.gov For instance, a compound that localizes to the mitochondria might interfere with cellular respiration, while one that accumulates in the nucleus could affect gene expression.
Fluorescence microscopy techniques, often using fluorescently-tagged derivatives of the compound, are commonly employed to visualize the intracellular localization. researchgate.net Studies have shown that the structural features of a molecule, such as the number and nature of its chemical branches, can determine the specific endocytosis pathway utilized for cellular uptake and its subsequent targeting to different organelles. nih.gov
Modulation of Key Signaling Pathways
This compound derivatives can exert their cellular effects by modulating the activity of key signaling pathways that regulate cell proliferation, survival, and other vital functions. The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one such critical signaling cascade that is often dysregulated in diseases like cancer. nih.govfrontiersin.org
The PI3K family of enzymes plays a central role in this pathway by generating lipid second messengers that activate downstream effectors, including the protein kinase Akt. google.com Inhibition of PI3K can therefore block the pro-survival signals transmitted through this pathway. Some sulfonamide derivatives have been developed as inhibitors of PI3K and the related kinase mTOR, effectively shutting down this signaling axis. mdpi.com
Derivatives of sulfonamides have also been investigated as inhibitors of other signaling proteins, such as the Ras-related GTPase RalA, which is involved in carcinogenesis and tumor progression. frontiersin.org By inhibiting these key signaling nodes, this compound derivatives can influence cellular processes like cell cycle progression and apoptosis. nih.gov
Metabolic Stability and Biotransformation Pathways
In vitro assays using liver microsomes, which are subcellular fractions containing CYP enzymes, are commonly used to assess metabolic stability. evotec.compharmaron.com These assays measure the rate of disappearance of the parent compound over time. pharmaron.com The presence of two fluorine atoms on the benzene (B151609) ring of this compound is expected to enhance its metabolic stability by blocking potential sites of oxidation.
The biotransformation of a compound involves a series of enzymatic reactions that convert it into more water-soluble metabolites for excretion. Common metabolic reactions for sulfonamide-containing compounds include N-dealkylation and oxidative dechlorination. nih.gov Studies with pyrazolo[3,4-d]pyrimidine derivatives, for example, have shown that the CYP3A family of enzymes is primarily responsible for their metabolism. nih.gov Understanding the metabolic pathways of this compound derivatives is crucial for predicting their pharmacokinetic properties and potential for drug-drug interactions. frontiersin.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide hydrochloride |
| 3,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide |
Investigation of Off-Target Effects and Selectivity Profiles
The development of therapeutic agents necessitates a thorough understanding of their interaction with biological targets beyond the intended one. Off-target effects can lead to undesirable outcomes, making selectivity a critical attribute for any potential drug candidate. ab-science.comnih.gov For derivatives of this compound, investigating their selectivity profiles is a cornerstone of preclinical evaluation. This involves screening the compounds against a panel of related and unrelated enzymes, receptors, and other proteins to map their interaction landscape. domainex.co.uk The high degree of conservation in certain protein families, such as the ATP-binding site across the human kinome, presents a significant challenge in achieving selectivity, often requiring sophisticated medicinal chemistry strategies to minimize off-target binding. domainex.co.uktum.de
Research into benzenesulfonamide (B165840) derivatives, particularly those with fluorine substitutions, has revealed diverse selectivity profiles across various target classes. The inclusion of the 3,4-difluoro pattern can significantly influence binding affinity and selectivity, an effect leveraged by medicinal chemists to fine-tune a compound's properties. mdpi.comtandfonline.com
Selectivity in Enzyme Inhibition
Derivatives of difluorobenzenesulfonamide have been engineered to act as highly selective inhibitors for a range of enzymes.
Cyclooxygenase-2 (COX-2) Selectivity: A series of 1,2-diaryl-4,5-difluorobenzenesulfonamides were developed as potent and selective COX-2 inhibitors. acs.org Structure-activity relationship (SAR) studies highlighted that the incorporation of two fluorine atoms on the central phenyl ring was highly beneficial for both potency and selectivity against COX-2. acs.org Several compounds in this series demonstrated a COX-1/COX-2 selectivity ratio of over 1000, indicating a pronounced preference for the intended target. acs.org
Table 1: In Vitro COX-2 Inhibition and Selectivity of 1,2-diaryl-4,5-difluorobenzenesulfonamide Analogs
| Compound | COX-2 IC₅₀ (µM) | COX-1/COX-2 Selectivity Ratio |
|---|---|---|
| 21a | 0.004 | >1000 |
| 21b | 0.004 | >1000 |
| 21c | 0.002 | >1000 |
| 21k | 0.004 | >1000 |
| 21l | 0.003 | >1000 |
| 21n | 0.002 | >1000 |
Source: Data compiled from the Journal of Medicinal Chemistry. acs.org
Dipeptidyl Peptidase IV (DP-IV) Inhibition: In the development of DP-IV inhibitors, a 2,4-difluorobenzenesulfonamide (B83623) derivative (compound 15b) was found to have an acceptable in vitro profile, combining potency with good selectivity over all counterscreens performed. drugbank.com
Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Inhibition: A study of aryl sulfonamides as IRAP inhibitors included the compound N-(3-(1H-Tetrazol-5-yl)phenyl)-3,4-difluorobenzenesulfonamide. acs.org These sulfonamides were demonstrated to be specific IRAP inhibitors, showing significantly lower efficacy in inhibiting homologous enzymes such as aminopeptidase N (APN) and leukotriene A4 hydrolase (LTA4H). acs.org This selectivity is attributed to specific interactions within the IRAP binding site that are not conserved in the off-target aminopeptidases. acs.org
Kinase Selectivity Profiles
Given that kinases are a major class of drug targets, assessing the selectivity of inhibitors is crucial.
PI3K/mTOR Inhibition: The compound N-[5-(3-Cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxy-3-pyridinyl]-2,4-difluorobenzenesulfonamide was developed as a dual inhibitor of phosphoinositide-3 kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). newdrugapprovals.org In this case, the activity against multiple kinases is an intended polypharmacology to inhibit a specific signaling pathway, rather than an off-target effect. newdrugapprovals.org Profiling against a panel of kinases is essential to confirm the desired selectivity for the PI3K/mTOR pathway over other kinases. nih.gov
Common Off-Target Profile: Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrase (CA) inhibition a common off-target activity for sulfonamide-containing compounds. mdpi.com Many research programs actively screen for this activity to ensure selectivity for the primary target.
Selectivity for Tumor-Associated Carbonic Anhydrases: In some cases, this off-target activity has been repurposed for therapeutic benefit, particularly in oncology. A drug design strategy starting from the sweeteners saccharin (B28170) and acesulfame (B1210027) K, which selectively inhibit tumor-associated CAs IX and XII, led to a series of 2H-benzo[e] acs.orgsmolecule.comthiadiazin-3(4H)-one-1,1-dioxides. acs.org Many of these derivatives showed greater potency and selectivity for the tumor-associated isoform CA IX over the ubiquitous, off-target isoform CA II. acs.org Similarly, other studies have focused on designing novel benzenesulfonamide derivatives that selectively inhibit hCA IX over the off-target hCA II isoform. mdpi.com Molecular docking studies help to elucidate the binding modes that confer this selectivity, highlighting specific interactions with non-conserved residues in the active sites of the different isoforms. mdpi.com
Table 2: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms
| Compound | Target Isoform (hCA IX) Kᵢ (nM) | Off-Target Isoform (hCA II) Kᵢ (nM) | Selectivity Index (hCA II / hCA IX) |
|---|---|---|---|
| BTD Derivative 1 | 19.1 | 362.9 | 19.0 |
| BTD Derivative 2 | 45.8 | 3480.8 | 76.0 |
| Saccharin (Lead) | 103.0 | 5768.0 | 56.0 |
| Acesulfame K (Lead) | 2400.0 | >10000 | >4.17 |
Source: Data compiled from the Journal of Medicinal Chemistry and Molecules. acs.orgmdpi.com
Computational and Theoretical Chemistry in 3,4 Difluorobenzenesulfonamide Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. ekb.eg This method is crucial for understanding the binding mode and affinity of potential drug candidates. For 3,4-Difluorobenzenesulfonamide, docking simulations are particularly relevant in the context of its potential as an enzyme inhibitor, for instance, against carbonic anhydrases (CAs), a well-known target for sulfonamides. nih.govnih.gov
In a typical docking study involving a benzenesulfonamide (B165840) derivative and a carbonic anhydrase isoform like hCA IX, the sulfonamide moiety is expected to coordinate with the catalytic zinc ion (Zn²⁺) in the active site. nih.govnih.gov The deprotonated sulfonamide nitrogen forms a key bond with the zinc ion, while the oxygen atoms of the sulfonyl group form hydrogen bonds with the backbone amide of active site residues like Threonine (Thr) 199.
For this compound, the 3,4-difluorophenyl group would extend into the binding pocket, forming various non-covalent interactions with surrounding amino acid residues. The fluorine atoms can participate in favorable hydrophobic interactions and potentially form halogen bonds or hydrogen bonds with suitable residues. Docking studies on analogous compounds, such as triazole-benzenesulfonamide hybrids, show that the phenyl ring can engage in pi-pi stacking and hydrophobic interactions with residues like Valine (Val) 130 and Leucine (Leu) 91 in hCA IX. mdpi.com It is hypothesized that the 3,4-difluoro substitution pattern influences the electronic properties and orientation of the phenyl ring within the active site, potentially enhancing binding affinity or conferring selectivity for specific CA isoforms. nih.govresearchgate.net
Table 1: Illustrative Molecular Docking Parameters for a Benzenesulfonamide Ligand This table presents typical output from a molecular docking simulation, exemplified for a generic benzenesulfonamide inhibitor against a carbonic anhydrase target, as specific data for this compound is not publicly available.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -9.2 kcal/mol worldscientific.com |
| Key Interactions | Primary non-covalent bonds formed between the ligand and protein. | Zn²⁺ coordination; H-bonds with Thr199, Gln92; Hydrophobic interactions with Val121, Leu198 nih.govmdpi.com |
| Interacting Residues | Specific amino acids in the protein's active site that contact the ligand. | His94, His96, His119, Thr199, Gln92, Val121, Leu198 nih.govmdpi.com |
| RMSD | Root Mean Square Deviation (Å) between the docked pose and a reference (e.g., crystallographic) pose. | < 2.0 Å |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. researchgate.net This technique complements the static picture from molecular docking by assessing the stability of the ligand-protein complex, exploring conformational changes, and analyzing the dynamics of water molecules and ions in the binding site. nih.gov
Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. mdpi.com For this compound, this could show the flexibility of the difluorophenyl tail within the binding pocket. MD simulations also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.comworldscientific.com Studies on related benzenesulfonamide derivatives have successfully used MD simulations to confirm stable binding within the active site of target proteins, supporting the initial docking predictions. researchgate.netnumberanalytics.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods provide detailed information about orbital energies, charge distribution, and molecular electrostatic potential (MEP), which are fundamental to understanding a molecule's behavior. researchgate.netnih.gov
For this compound, DFT calculations can elucidate the impact of the two electron-withdrawing fluorine atoms on the molecule's properties. The calculations would likely show that the fluorine atoms decrease the electron density on the benzene (B151609) ring, which in turn affects the acidity of the sulfonamide N-H protons. The MEP map generated from a DFT calculation would visualize the electron-rich and electron-poor regions of the molecule. researchgate.net The area around the sulfonamide oxygen atoms would be strongly negative (red), indicating a high potential for acting as hydrogen bond acceptors. Conversely, the sulfonamide N-H protons would appear as an electron-poor region (blue), highlighting their role as hydrogen bond donors. researchgate.netresearchgate.net
These calculations are essential for rationalizing the interactions observed in docking studies and for predicting sites of reactivity. For instance, understanding the charge distribution helps explain the strength of the coordination to the Zn²⁺ ion and the hydrogen bonding pattern with the receptor. numberanalytics.com
Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table illustrates the type of data obtained from DFT calculations. The values are representative and based on studies of analogous molecules.
| Property | Description | Predicted Characteristic |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered by electron-withdrawing fluorine atoms. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered by electron-withdrawing fluorine atoms. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Influenced by substitution, affecting kinetic stability. |
| Dipole Moment | Measure of the molecule's overall polarity. | Increased due to the polar C-F and S-O bonds. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack. | Negative potential on sulfonyl oxygens; positive potential on NH protons. researchgate.net |
QSAR Modeling and Machine Learning Approaches for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. worldscientific.com
In a QSAR study of benzenesulfonamide inhibitors, a series of compounds with known activities against a specific target (e.g., a carbonic anhydrase isoform) is used to build a model. mdpi.com Various molecular descriptors are calculated for each compound, which can be categorized as constitutional, topological, geometric, or electronic. Machine learning algorithms are then employed to build a regression or classification model that links these descriptors to the observed activity. worldscientific.com
For this compound, relevant descriptors would include its molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and quantum chemical descriptors like dipole moment or orbital energies. The presence of the two fluorine atoms would significantly influence descriptors related to hydrophobicity and electronic distribution. A robust QSAR model could predict the inhibitory potency of this compound based on the values of these descriptors, even without direct experimental testing. mdpi.com
In Silico Prediction of Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its success. ri.sefrontiersin.org In silico tools can predict these properties from a molecule's structure, allowing for early identification of potential liabilities. bioflux.com.ro
For this compound, various ADME parameters can be computationally estimated. Web-based platforms like SwissADME provide rapid predictions for properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com The difluoro substitution is expected to increase lipophilicity, which can enhance membrane permeability and absorption but may also lead to increased metabolic turnover or off-target effects. Predictions can also flag potential issues, such as inhibition of key CYP isoforms (e.g., CYP3A4), which could lead to drug-drug interactions. bioflux.com.ro
Table 3: Predicted ADME Properties for this compound Data generated using the SwissADME web tool (Daina, A., Michielin, O., & Zoete, V., SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717 (2017)).
| Property | Description | Predicted Value/Classification |
|---|---|---|
| Molecular Weight | Mass of the molecule in g/mol. | 193.17 |
| Log P (iLOGP) | Logarithm of the octanol (B41247)/water partition coefficient; a measure of lipophilicity. | 1.17 |
| Water Solubility (ESOL) | Logarithm of the molar solubility in water (logS). | -2.11 (Moderately soluble) |
| GI Absorption | Predicted gastrointestinal absorption level. | High |
| BBB Permeant | Prediction of whether the compound can cross the blood-brain barrier. | No |
| CYP Inhibitor | Prediction of inhibition for key cytochrome P450 isoforms. | No inhibition predicted for CYP1A2, 2C19, 2C9, 2D6, 3A4 |
| Drug-Likeness Rules | Adherence to established rules (e.g., Lipinski's Rule of Five). | Yes (0 violations) |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based (using docking) or ligand-based (using pharmacophore models or similarity searching).
The this compound scaffold can be used in several virtual screening strategies. In fragment-based drug discovery (FBDD), small molecules (fragments) like this compound are screened for weak binding to a target. Hits from this screen then serve as starting points for building more potent leads by growing or linking fragments. The benzenesulfonamide group is a known zinc-binding pharmacophore, making it an excellent starting point for targeting metalloenzymes like carbonic anhydrases.
In lead optimization, derivatives of an initial hit compound are explored to improve potency, selectivity, and ADME properties. Computational tools are used to suggest modifications. For example, if this compound were a hit, virtual libraries of analogs could be created by computationally adding different substituents to the amine or the phenyl ring. These virtual compounds would then be docked and their ADME properties predicted to prioritize the most promising candidates for synthesis and experimental testing, accelerating the discovery of optimized leads.
Advanced Applications and Emerging Research Directions for 3,4 Difluorobenzenesulfonamide
Role in Agrochemicals (e.g., Pesticides, Herbicides, Plant Growth Regulators)
The fluorinated structure of 3,4-Difluorobenzenesulfonamide makes it a valuable intermediate in the development of new agrochemicals, including pesticides and herbicides. chemimpex.com The presence of fluorine can enhance the efficacy and stability of these agricultural products. chemimpex.com
Pesticides: Fluorine-containing pesticides have demonstrated high efficiency in controlling crop diseases with potentially reduced side effects. nih.gov Sulfonamide derivatives are utilized in the synthesis of various pesticides. For instance, novel pesticide formulations useful for controlling pests like nematodes and insects can be developed from sulfonamide-based compounds. nih.gov These can be used in combination with other active ingredients such as Thiamethoxam, Fipronil, Clothianidin, and Imidacloprid to enhance their pest control spectrum. nih.gov The introduction of fluorine into the molecular structure can lead to more potent and targeted pest control agents. nih.gov
Herbicides: this compound is utilized in the formulation of herbicides, contributing to the development of more effective solutions for weed control. chemimpex.com The combination of a sulfonamide group and fluorine atoms has been a feature in some second-generation herbicides. nih.gov For example, triazolopyrimidine sulfonamides are a class of herbicides that target the acetolactate synthase enzyme, which is crucial for branched-chain amino acid biosynthesis in plants. nih.gov This targeted action allows for the post-emergence control of broad-leaf weeds. nih.gov
Plant Growth Regulators: Plant growth regulators are substances that can alter plant growth processes such as flowering and reproduction. ijrap.net While direct applications of this compound as a plant growth regulator are not extensively documented, its derivatives could potentially be explored for such purposes. The structural features of sulfonamides are present in some compounds that inhibit the biosynthesis of gibberellin, a key plant hormone, thereby regulating plant growth. ahdb.org.uk
Table 1: Examples of Fluorinated and Sulfonamide-Containing Agrochemicals
| Agrochemical Class | Compound Example | Mode of Action | Target |
| Herbicide | Flumetsulam | Acetolactate synthase inhibitor | Broad-leaf weeds |
| Herbicide | Pyroxsulam | Acetolactate synthase inhibitor | Broad-leaf weeds |
| Insecticide | Diflubenzuron | Chitin synthesis inhibitor | Insects |
| Insecticide | Flubendiamide | Ryanodine receptor modulator | Insects |
Development of Specialty Chemicals and Materials
This compound serves as a building block in the synthesis of various specialty chemicals. buyersguidechem.com Specialty chemicals are valued for their performance or function and are used in a wide range of industries. The unique electronic properties conferred by the difluoro-substitution pattern on the benzene (B151609) ring make this compound an attractive intermediate for creating materials with specific characteristics. These can include materials for electronics, such as those used in OLED and PLED displays, as well as various polymers and coatings. globalchemmall.com The development of such materials often relies on the precise tuning of molecular properties, a goal to which fluorinated compounds are well-suited.
Integration with Novel Drug Delivery Systems
Novel drug delivery systems (DDS) are designed to enhance the therapeutic efficacy of drugs by improving their stability, solubility, and bioavailability, while minimizing adverse effects. nih.govnih.gov These systems can include nanoparticles, liposomes, hydrogels, and other carriers that allow for controlled and targeted drug release. researchgate.netnptel.ac.in The integration of fluorinated compounds like this compound into these systems is an area of active research. The lipophilicity and metabolic stability imparted by fluorine can be advantageous in designing drug carriers that can effectively transport therapeutic agents to their target sites. chemimpex.com For instance, the compound could be incorporated into the structure of a polymer used to form nanoparticles, potentially enhancing the drug-loading capacity and release kinetics.
Bioconjugation and Probe Development
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. This technique is fundamental in the development of therapeutic agents, diagnostic tools, and research probes. researchgate.net Fluorescent probes, for example, are essential for visualizing and studying biological processes at the molecular level. ox.ac.uk
The reactivity of the sulfonamide group and the unique properties of the difluorophenyl ring in this compound make it a candidate for use in bioconjugation and the development of specialized probes. For instance, derivatives of this compound could be designed to act as linkers, connecting a targeting moiety (like an antibody or a small molecule ligand) to a functional payload (like a drug or a fluorescent dye). nih.gov The fluorine atoms can also serve as reporters in certain imaging techniques, such as 19F-MRI, or be used to modulate the properties of fluorescent probes.
Future Perspectives in Fluorinated Sulfonamide Research
The field of fluorinated sulfonamides continues to evolve, with ongoing research focused on several key areas. A significant trend is the development of more selective and potent bioactive compounds. mdpi.com By strategically placing fluorine atoms on the sulfonamide scaffold, researchers can fine-tune the electronic and steric properties of the molecule to achieve better interaction with biological targets. mdpi.com
In the context of agrochemicals, future research will likely focus on developing more environmentally benign pesticides and herbicides with improved degradation profiles. mdpi.com The unique properties of fluorinated compounds could be harnessed to create products that are highly effective at low concentrations and have minimal impact on non-target organisms.
In medicinal chemistry, the exploration of fluorinated sulfonamides as inhibitors of various enzymes remains a vibrant area of research. nih.gov There is also growing interest in using these compounds as scaffolds for the development of new classes of therapeutics, including protein-protein interaction modulators and covalent inhibitors. Furthermore, the application of fluorinated compounds in advanced materials and nanotechnology is expected to expand, driven by the continuous demand for materials with tailored properties. mdpi.compublish.csiro.au
Q & A
Q. What are the established synthetic routes for 3,4-difluorobenzenesulfonamide, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via aromatic nucleophilic substitution (SAr) using fluorinated benzenesulfonyl precursors. For example, describes a green chemistry approach where this compound reacts with secondary amines (e.g., piperazine) in water under reflux to form intermediates, followed by dithiocarbamate formation using CS and NaOH in methanol. Key factors include solvent choice (water for SAr vs. methanol for dithiocarbamate), temperature control (0°C to room temperature), and stoichiometric ratios. Yield optimization requires monitoring reaction progress via TLC (silica gel, R values) and purification via recrystallization .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substitution patterns. For instance, reports δ 7.53–7.13 ppm (aromatic protons) and δ 3.03–2.83 ppm (piperazine CH groups) in DMSO-d for a derivative.
- Melting Point (m.p.) : The parent compound melts at 89–93°C, while derivatives (e.g., compound 19 in ) show higher m.p. (231–233°C) due to hydrogen bonding.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 501 [M+H] for a dopamine D3 receptor agonist derivative in ).
- X-ray Crystallography : Used to resolve structural ambiguities, as seen in for a dimethoxybenzenesulfonamide analog .
Q. How is this compound utilized in medicinal chemistry research?
The compound serves as a scaffold for designing enzyme inhibitors and receptor agonists. For example:
- Carbonic Anhydrase Inhibitors : Fluorine atoms enhance binding to catalytic zinc in enzymes, as shown in for isoform-selective inhibition.
- Dopamine D3 Receptor Agonists : details a derivative (compound 35) with optimized substituents (e.g., cyclobutyl and thiazole groups) that improve selectivity and potency. Methodological focus includes structure-activity relationship (SAR) studies, docking simulations, and in vitro/in vivo bioassays .
Advanced Research Questions
Q. How do fluorination patterns on the benzenesulfonamide core influence enzyme inhibition kinetics and selectivity?
Comparative studies of 3,4-difluoro vs. 2,4- or 3,5-difluoro analogs ( ) reveal that fluorine positioning alters steric and electronic interactions. For example:
- 3,4-Difluoro derivatives exhibit higher affinity for carbonic anhydrase XII due to optimal hydrogen bonding with Thr200.
- Kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (K), while X-ray crystallography maps binding modes. Contradictions in isoform selectivity data may arise from assay conditions (pH, buffer composition) or protein purification methods .
Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?
- Reproducibility Checks : Re-synthesize compounds using literature protocols (e.g., ) and validate purity via HPLC (>95%).
- Control Experiments : Include positive/negative controls (e.g., acetazolamide for carbonic anhydrase assays).
- Data Normalization : Account for batch-to-batch variability in enzyme sources or cell lines.
- Meta-Analysis : Compare datasets across studies (e.g., vs. 17 ) to identify trends obscured by experimental noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
